![molecular formula C17H20N2O3S B281794 N-(4-{[(2,4,6-trimethylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B281794.png)
N-(4-{[(2,4,6-trimethylphenyl)sulfonyl]amino}phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-{[(2,4,6-trimethylphenyl)sulfonyl]amino}phenyl)acetamide, also known as TAPSA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. TAPSA is a sulfonamide derivative that has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties.
Applications De Recherche Scientifique
N-(4-{[(2,4,6-trimethylphenyl)sulfonyl]amino}phenyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties. N-(4-{[(2,4,6-trimethylphenyl)sulfonyl]amino}phenyl)acetamide has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). It has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation.
Mécanisme D'action
N-(4-{[(2,4,6-trimethylphenyl)sulfonyl]amino}phenyl)acetamide exerts its anti-inflammatory, analgesic, and antipyretic effects through the inhibition of pro-inflammatory cytokines and COX-2 activity. N-(4-{[(2,4,6-trimethylphenyl)sulfonyl]amino}phenyl)acetamide binds to the active site of COX-2, preventing the conversion of arachidonic acid to prostaglandins. N-(4-{[(2,4,6-trimethylphenyl)sulfonyl]amino}phenyl)acetamide also inhibits the activation of nuclear factor-kappa B (NF-κB), which is a transcription factor that regulates the expression of pro-inflammatory genes.
Biochemical and Physiological Effects:
N-(4-{[(2,4,6-trimethylphenyl)sulfonyl]amino}phenyl)acetamide has been found to exhibit anti-inflammatory, analgesic, and antipyretic effects in various animal models. It has been shown to reduce the production of pro-inflammatory cytokines and prostaglandins, which are mediators of inflammation. N-(4-{[(2,4,6-trimethylphenyl)sulfonyl]amino}phenyl)acetamide has also been found to reduce pain and fever in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-{[(2,4,6-trimethylphenyl)sulfonyl]amino}phenyl)acetamide has several advantages for lab experiments. It is a stable and easily synthesizable compound. N-(4-{[(2,4,6-trimethylphenyl)sulfonyl]amino}phenyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases. However, N-(4-{[(2,4,6-trimethylphenyl)sulfonyl]amino}phenyl)acetamide has some limitations for lab experiments. It has poor solubility in water, which can limit its use in certain experiments. N-(4-{[(2,4,6-trimethylphenyl)sulfonyl]amino}phenyl)acetamide also has low bioavailability, which can limit its effectiveness in vivo.
Orientations Futures
There are several future directions for the research on N-(4-{[(2,4,6-trimethylphenyl)sulfonyl]amino}phenyl)acetamide. One potential direction is the development of N-(4-{[(2,4,6-trimethylphenyl)sulfonyl]amino}phenyl)acetamide derivatives with improved solubility and bioavailability. Another direction is the investigation of the potential therapeutic applications of N-(4-{[(2,4,6-trimethylphenyl)sulfonyl]amino}phenyl)acetamide in various diseases, such as rheumatoid arthritis, cancer, and Alzheimer's disease. The mechanism of action of N-(4-{[(2,4,6-trimethylphenyl)sulfonyl]amino}phenyl)acetamide needs further investigation to fully understand its anti-inflammatory, analgesic, and antipyretic effects. The safety and toxicity of N-(4-{[(2,4,6-trimethylphenyl)sulfonyl]amino}phenyl)acetamide need to be evaluated in preclinical and clinical studies before its potential use in humans.
Méthodes De Synthèse
The synthesis of N-(4-{[(2,4,6-trimethylphenyl)sulfonyl]amino}phenyl)acetamide involves the reaction of 4-aminobenzenesulfonamide with 2,4,6-trimethylphenylacetyl chloride in the presence of a base such as sodium bicarbonate. The reaction yields N-(4-{[(2,4,6-trimethylphenyl)sulfonyl]amino}phenyl)acetamide as a white crystalline solid with a melting point of 178-180°C.
Propriétés
Formule moléculaire |
C17H20N2O3S |
|---|---|
Poids moléculaire |
332.4 g/mol |
Nom IUPAC |
N-[4-[(2,4,6-trimethylphenyl)sulfonylamino]phenyl]acetamide |
InChI |
InChI=1S/C17H20N2O3S/c1-11-9-12(2)17(13(3)10-11)23(21,22)19-16-7-5-15(6-8-16)18-14(4)20/h5-10,19H,1-4H3,(H,18,20) |
Clé InChI |
LIBMEMPRGPHTKD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC=C(C=C2)NC(=O)C)C |
SMILES canonique |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC=C(C=C2)NC(=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



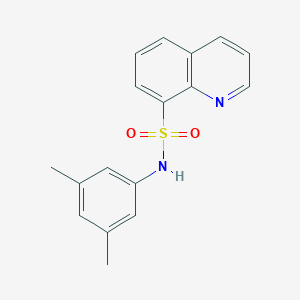
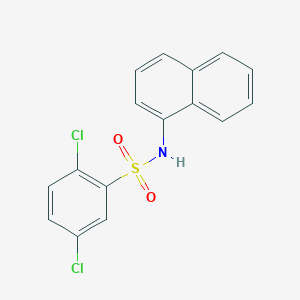
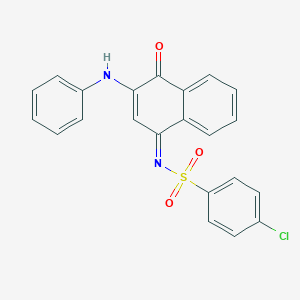
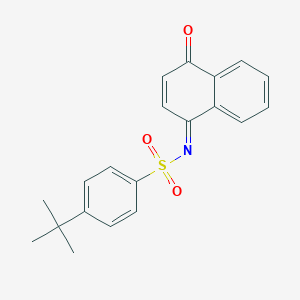
![Methyl 5-{acetyl[(4-bromophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281723.png)
![N-(4-bromo-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B281724.png)
![Ethyl 5-{[(4-bromophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281726.png)
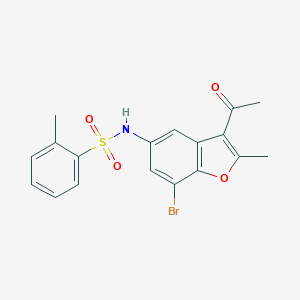

![N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)-4-ethylbenzenesulfonamide](/img/structure/B281736.png)
![4-bromo-N-(7-oxo-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B281737.png)
![Ethyl 2-phenyl-5-[(phenylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281738.png)
![Ethyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-phenylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281739.png)
![4-[(Phenoxycarbonyl)(phenylsulfonyl)amino]phenyl phenyl carbonate](/img/structure/B281740.png)